6-Bromo-N-methylnicotinamide

Overview

Description

6-Bromo-N-methylnicotinamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions that 6-Bromo-N-methylnicotinamide might undergo. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid suggests that brominated pyridine derivatives can be functionalized further, which could be relevant for the synthesis and reactivity of 6-Bromo-N-methylnicotinamide .

Synthesis Analysis

The synthesis of related compounds, such as 6-aminonicotinic acid from 2-amino-5-bromopyridine, involves electrochemical carboxylation in an ionic liquid medium . This method avoids the use of volatile and toxic solvents and catalysts, which could be an environmentally friendly approach that might be applicable to the synthesis of 6-Bromo-N-methylnicotinamide. The synthesis of diorganotin bromides also provides a precedent for the synthesis of organometallic compounds that could be relevant for the preparation of tin derivatives of 6-Bromo-N-methylnicotinamide .

Molecular Structure Analysis

While the molecular structure of 6-Bromo-N-methylnicotinamide is not directly discussed, the papers provide information on the structure of related compounds. For example, the triorganotin cations described in the second paper have a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites . This information could be extrapolated to predict the possible geometry around the nitrogen atom in 6-Bromo-N-methylnicotinamide.

Chemical Reactions Analysis

The first paper describes the electrochemical reduction behavior of 2-amino-5-bromopyridine and its conversion to 6-aminonicotinic acid . This indicates that brominated pyridine derivatives can undergo electrochemical reactions to introduce new functional groups. Although 6-Bromo-N-methylnicotinamide is not specifically mentioned, it is reasonable to assume that it could participate in similar electrochemical reactions due to the presence of the bromo substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-N-methylnicotinamide are not detailed in the provided papers. However, the solubility behavior of the diorganotin bromides, which are highly soluble in water and other polar solvents, suggests that the presence of polar functional groups can significantly influence the solubility of a compound . This could be relevant when considering the solubility of 6-Bromo-N-methylnicotinamide in various solvents, especially if it contains polar groups such as the nicotinamide moiety.

Safety and Hazards

6-Bromo-N-methylnicotinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is advised to wash with copious amounts of water . If symptoms persist, seek medical attention . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Mechanism of Action

Target of Action

6-Bromo-N-methylnicotinamide is a derivative of N-methylnicotinamide . N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine . .

Mode of Action

It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these interactions, but specific studies are needed to confirm this.

Biochemical Pathways

N-methylnicotinamide, the parent compound, is known to be involved in the methylation potential, impacting dna and histone epigenetic modification

Pharmacokinetics

It is known that n-methylnicotinamide, the parent compound, is excreted in the urine . The bromination at the 6th position might alter the ADME properties of the compound, but specific studies are needed to confirm this.

Result of Action

It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these effects, but specific studies are needed to confirm this.

Action Environment

It is known that environmental factors can influence dna methylation, which is a potential mechanism of action of n-methylnicotinamide, the parent compound . The bromination at the 6th position might alter the influence of environmental factors on the compound’s action, but specific studies are needed to confirm this.

properties

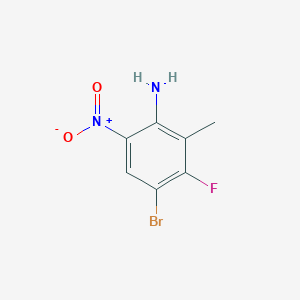

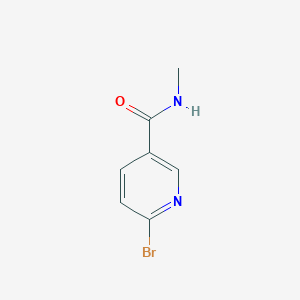

IUPAC Name |

6-bromo-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFJFJHQZAIQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630543 | |

| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-methylnicotinamide | |

CAS RN |

869640-48-2 | |

| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

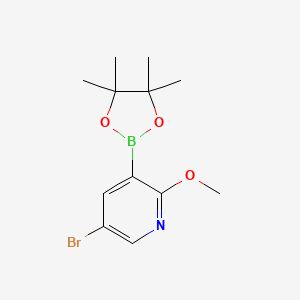

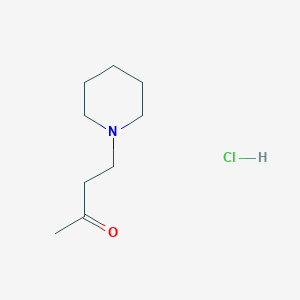

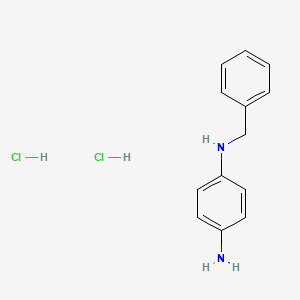

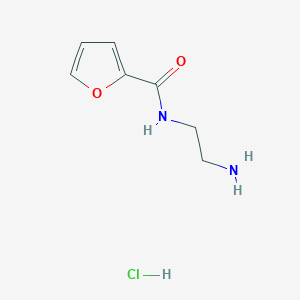

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)